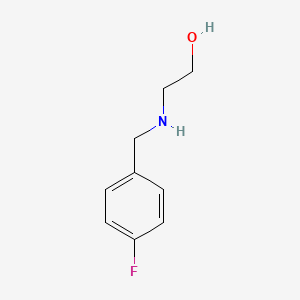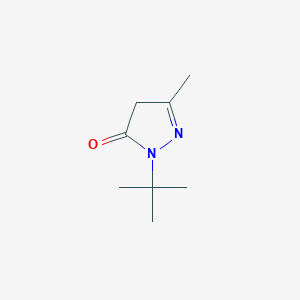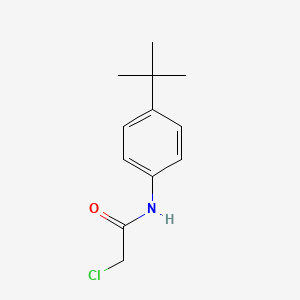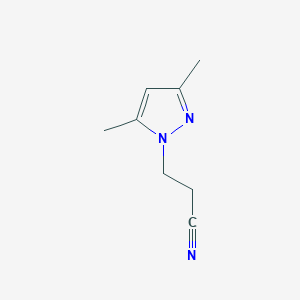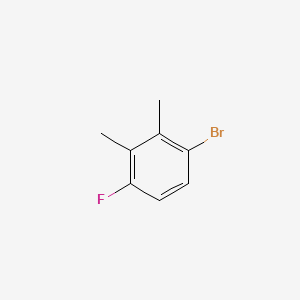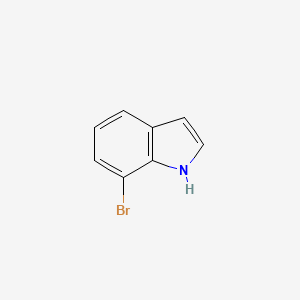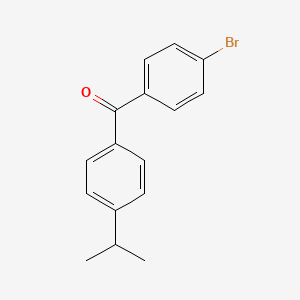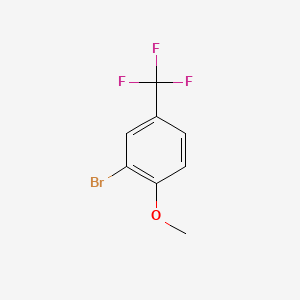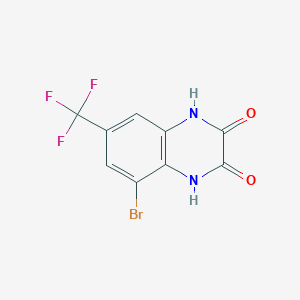
5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione
概要
説明
Azaindoles, which include compounds similar to the one you mentioned, are a growing class of indole isosteres that possess promising biological profiles . They are often used in the synthesis of various organic compounds due to their versatility and unique physicochemical properties .
Synthesis Analysis
The synthesis of azaindoles often involves initial Sonogashira coupling of a 3-halosubstituted-2-aminopyridine . The intermediate alkynylpyridines are then exposed to a variety of different reaction conditions and reagents to afford the desired azaindoles .Molecular Structure Analysis
Azaindoles are heterocyclic compounds that contain a pyridine and a pyrrole ring fused by a C-C bond . They are considered excellent bioisosteres of the indole or purine systems .Chemical Reactions Analysis
Azaindoles are versatile and readily participate in chemical reactions. Electrophilic substitution occurs readily on azaindoles due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of azaindoles can vary depending on the specific compound. Generally, they are crystalline and colorless in nature with specific odors .科学的研究の応用
Synthesis and Structural Analysis
5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione has been a subject of research in the field of chemistry, particularly in the synthesis and structural analysis of various compounds. For instance, studies have shown that alterations in the molecular structure of related compounds can significantly change their conformation and influence the assembly mode in crystals. Such research is pivotal in understanding the characteristics and potential applications of these compounds in various fields (Kravtsov et al., 2012).
Chemical Reactions and Mechanisms
The compound has been used in studies focusing on specific chemical reactions and mechanisms. Research has explored the processes like acetoxylation and the synthesis of derivatives through reactions with other chemicals. These studies contribute to a deeper understanding of the chemical properties and potential reactivity of the compound, which is important for its application in more complex chemical syntheses (Zhang‐Lin Zhou et al., 1995).
Biological Characterization and Potential Applications
The biological characterization of derivatives of 5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione has been studied, particularly as antagonists acting at certain receptor sites. This kind of research is fundamental for developing potential pharmaceutical applications and understanding the biological interactions of these compounds (Ametamey et al., 2000).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O2/c10-4-1-3(9(11,12)13)2-5-6(4)15-8(17)7(16)14-5/h1-2H,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZJFNLLFBTUGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384250 | |
| Record name | 5-bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione | |
CAS RN |
153504-79-1 | |
| Record name | 5-bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

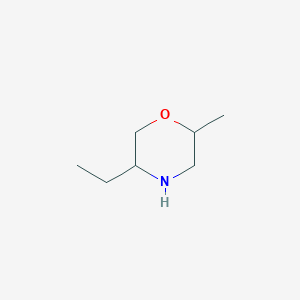
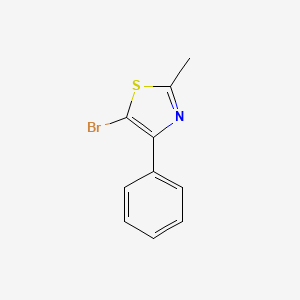
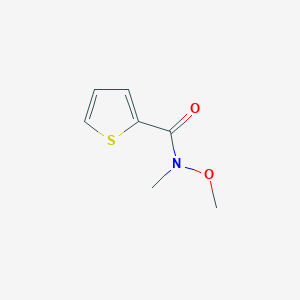
![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)
![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)
